molecular formula C25H28N2O4 B4988493 ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate

ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate

Cat. No. B4988493
M. Wt: 420.5 g/mol
InChI Key: YQHZXKPJMOFRSB-UHFFFAOYSA-N
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Description

Ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate, also known as EPPA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. EPPA is a piperidine-based compound that contains a benzoxazole ring and a carbonyl group. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate is not fully understood, but it is believed to involve the binding of the compound to specific targets in the body. One proposed target is the metal-binding sites on proteins, which may explain its ability to selectively bind to certain metal ions. This compound may also interact with other cellular components, such as membranes and enzymes, to produce its effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. This compound has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate in lab experiments is its ability to selectively bind to certain metal ions, making it a useful tool for studying metal ion concentrations in biological systems. However, the synthesis of this compound is a complex process that requires careful attention to detail and precise reaction conditions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate. One area of interest is its potential use in the development of new antibiotics, given its antimicrobial properties. Another area of interest is its potential use in the treatment of neurodegenerative diseases, given its neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.

Synthesis Methods

The synthesis of ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate involves several steps, including the condensation of 2-phenylethylamine with 2-bromoacetophenone to form 2-(2-phenylethyl)-1-phenylethanone. This intermediate is then reacted with piperidine and 5-aminosalicylic acid to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise reaction conditions.

Scientific Research Applications

Ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate has been studied for its potential use in various scientific research applications. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as zinc and copper, and emit fluorescence upon binding. This property makes it a useful tool for studying metal ion concentrations in biological systems.

properties

IUPAC Name

ethyl 2-[1-[2-(2-phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-2-30-24(28)17-20-10-6-7-15-27(20)25(29)19-12-13-22-21(16-19)26-23(31-22)14-11-18-8-4-3-5-9-18/h3-5,8-9,12-13,16,20H,2,6-7,10-11,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHZXKPJMOFRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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